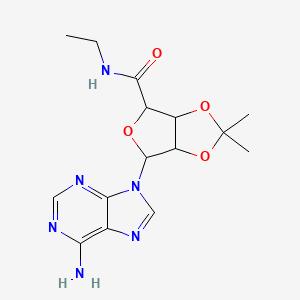

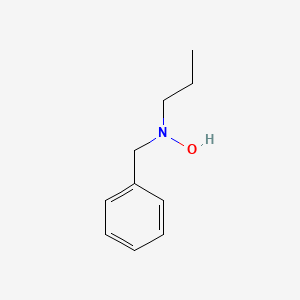

![molecular formula C19H23NO10 B12291662 [4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

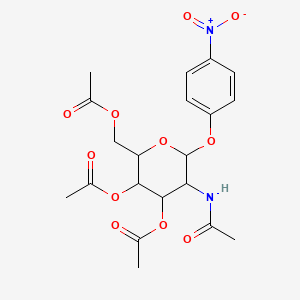

2,3,4-Tri-O-acetil-4-nitrometil-beta-D-arabinopiranosa de bencilo: es un reactivo bioquímico utilizado principalmente en la investigación de la glicobiología. La glicobiología es el estudio de la estructura, síntesis, biología y evolución de los azúcares. Este compuesto participa en la química de los carbohidratos, la formación de glicanos y la degradación enzimática, el reconocimiento proteína-glicano y el papel de los glicanos en los sistemas biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,3,4-Tri-O-acetil-4-nitrometil-beta-D-arabinopiranosa de bencilo normalmente implica la acetilación del beta-D-arabinopiranósido de bencilo seguida de nitración. Las condiciones de reacción a menudo incluyen el uso de anhídrido acético y un agente nitrante como el ácido nítrico. El proceso se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la acetilación y nitración selectivas de las posiciones deseadas en la molécula de azúcar .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar la calidad y el rendimiento constantes e implementar medidas de seguridad para el manejo de productos químicos reactivos como el anhídrido acético y el ácido nítrico.

Análisis De Reacciones Químicas

Tipos de reacciones: La 2,3,4-Tri-O-acetil-4-nitrometil-beta-D-arabinopiranosa de bencilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo nitrometilo se puede oxidar para formar los compuestos nitro correspondientes.

Reducción: El grupo nitrometilo se puede reducir a un grupo amina en condiciones adecuadas.

Sustitución: Los grupos acetilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.

Sustitución: Se pueden utilizar nucleófilos como los iones hidróxido o las aminas para reemplazar los grupos acetilo.

Productos principales:

Oxidación: Compuestos nitro.

Reducción: Derivados de amina.

Sustitución: Derivados hidroxilados o amino-sustituidos.

Aplicaciones Científicas De Investigación

La 2,3,4-Tri-O-acetil-4-nitrometil-beta-D-arabinopiranosa de bencilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Química: Estudiar la química de los carbohidratos y la síntesis de glicanos.

Biología: Investigar las interacciones proteína-glicano y los roles de los glicanos en los sistemas biológicos.

Medicina: Explorar posibles aplicaciones terapéuticas relacionadas con la biología de los glicanos.

Industria: Desarrollo de ensayos bioquímicos y herramientas de diagnóstico.

Mecanismo De Acción

El mecanismo de acción de la 2,3,4-Tri-O-acetil-4-nitrometil-beta-D-arabinopiranosa de bencilo implica su interacción con enzimas y proteínas que participan en la síntesis y degradación de glicanos. El compuesto puede actuar como sustrato o inhibidor en reacciones enzimáticas, afectando la formación y descomposición de glicanos. Los objetivos moleculares incluyen glicosiltransferasas y glucosidasas, que son enzimas que catalizan la transferencia e hidrólisis de enlaces glucosídicos .

Comparación Con Compuestos Similares

Compuestos similares:

Beta-D-arabinopiranósido de metilo: Otro derivado de la arabinosa utilizado en glicobiología.

Alfa-D-glucopiranósido de octilo: Un derivado de la glucosa utilizado en investigación bioquímica.

Nonil-beta-D-1-tiomaltosa: Un derivado de la maltosa utilizado en estudios de proteínas.

Unicidad: La 2,3,4-Tri-O-acetil-4-nitrometil-beta-D-arabinopiranosa de bencilo es única debido a su patrón específico de acetilación y nitración, lo que la convierte en una herramienta valiosa para estudiar aspectos específicos de la biología y la química de los glicanos .

Propiedades

Fórmula molecular |

C19H23NO10 |

|---|---|

Peso molecular |

425.4 g/mol |

Nombre IUPAC |

[4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate |

InChI |

InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3 |

Clave InChI |

ADINWQVDJMMULQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)